4-Chloromethyl-1-propyl-1,2,3-triazole
Description
Historical Development and Significance of Triazole Scaffolds in Chemical Research
The 1,2,3-triazole ring is a five-membered heterocycle containing three adjacent nitrogen atoms. juniperpublishers.com While not found in nature, these scaffolds have garnered intense interest from synthetic chemists. nih.gov The foundational method for their synthesis was established through the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. nih.govitmedicalteam.pl This thermal process typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. itmedicalteam.pl
A paradigm shift occurred with the discovery of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). iosrjournals.orgmdpi.com This reaction, often highlighted as a prime example of "click chemistry," offers high regioselectivity, yielding almost exclusively the 1,4-disubstituted isomer under mild, often aqueous, conditions. juniperpublishers.commdpi.com The reliability and efficiency of the CuAAC reaction have massively expanded the accessibility and application of 1,2,3-triazoles. iosrjournals.org
The significance of the 1,2,3-triazole scaffold is extensive, particularly in medicinal chemistry and drug discovery. nih.govresearchgate.net The triazole ring is chemically robust, resistant to metabolic degradation, oxidation, and reduction. juniperpublishers.comitmedicalteam.pl Its unique electronic properties, including a large dipole moment and the ability to act as both a hydrogen bond acceptor and, in some cases, a donor, allow it to engage in meaningful interactions with biological targets. juniperpublishers.commdpi.com Consequently, the triazole moiety is recognized as a valuable pharmacophore and a bioisostere for the amide bond, and it is a component in several FDA-approved drugs. tandfonline.comnih.gov
| Milestone | Description | Primary Significance |
|---|---|---|
| Huisgen 1,3-Dipolar Cycloaddition | The first general method for synthesizing 1,2,3-triazoles from azides and alkynes under thermal conditions. nih.gov | Fundamental synthesis route, though often with low regioselectivity, producing mixtures of 1,4 and 1,5 isomers. itmedicalteam.pl |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A catalyzed version of the Huisgen cycloaddition that proceeds under mild conditions with high efficiency. mdpi.com | Established "click chemistry"; provides regioselective access to 1,4-disubstituted triazoles, revolutionizing their use in various fields. iosrjournals.org |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | A complementary catalytic method that selectively produces the 1,5-disubstituted triazole isomer. itmedicalteam.pl | Allows for controlled synthesis of the alternative 1,5-regioisomer, expanding the synthetic toolbox. |
| Application as a Pharmacophore | The integration of the triazole ring into bioactive molecules to enhance pharmacological properties. bohrium.com | Led to the development of drugs with antimicrobial, anticancer, and antiviral activities. tandfonline.com |
The Role of Halomethyl Groups in Organic Synthesis and Molecular Design
Halomethyl groups, particularly the chloromethyl group (-CH₂Cl), are versatile functional handles in organic synthesis. Their utility stems from the carbon-halogen bond, which is polarized due to the electronegativity of the halogen atom. This polarization renders the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.
The primary reaction of the chloromethyl group is nucleophilic substitution, where the chloride ion acts as a good leaving group. This allows for the straightforward introduction of diverse functionalities, including amines, alcohols, thiols, and cyanides, thereby forming new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity makes chloromethylated compounds valuable synthetic intermediates or building blocks for constructing more elaborate molecules. smolecule.com
In molecular design, the halomethyl group serves as a reactive linker. It can be used to tether a core molecular scaffold, such as a triazole ring, to other molecules, polymers, or surfaces. The stability of the chloromethyl group is generally sufficient to withstand various reaction conditions, yet it is reactive enough to be derivatized when needed, a key attribute for a useful synthetic intermediate. wiley.com
| Nucleophile | Product Functional Group | Significance in Synthesis |
|---|---|---|
| Amine (R-NH₂) | Substituted Amine (-CH₂-NHR) | Formation of C-N bonds; key for building peptides, alkaloids, and pharmaceuticals. |
| Alkoxide (R-O⁻) | Ether (-CH₂-OR) | Formation of C-O bonds; used to introduce alkoxy groups or link to hydroxyl-containing molecules. |
| Thiolate (R-S⁻) | Thioether (-CH₂-SR) | Formation of C-S bonds; important in sulfur chemistry and the synthesis of biologically active compounds. |
| Cyanide (CN⁻) | Nitrile (-CH₂-CN) | Formation of C-C bonds and chain extension; the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. |
| Azide (N₃⁻) | Azide (-CH₂-N₃) | Introduction of an azide group, which is a precursor for amines (via reduction) or for further cycloaddition reactions. |
Contextualization of 4-Chloromethyl-1-propyl-1,2,3-triazole within Contemporary Heterocyclic Chemistry
The 1,4-disubstituted pattern of the triazole ring is readily accessible via the CuAAC reaction between 1-azidopropane (B1337692) and 3-chloro-1-propyne. The resulting structure serves as a bifunctional platform:
The Triazole Core : Provides a rigid, stable, and polar scaffold that can participate in dipole-dipole and hydrogen bonding interactions. Its defined geometry is crucial for applications in medicinal chemistry, where precise orientation of functional groups is necessary for binding to biological targets. juniperpublishers.com
The 4-Chloromethyl Group : Acts as a key point for diversification. smolecule.com Its reactivity allows for the attachment of a wide array of other molecular fragments through nucleophilic substitution. This enables the synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery or for tuning the properties of materials. nih.gov
Therefore, this compound is not typically an end-product but rather a valuable precursor. It represents a class of 4-halomethyl-1,2,3-triazoles that serve as extraordinary platforms for creating chemical diversity at the 4-position of the triazole ring. researchgate.net Researchers can leverage this intermediate to synthesize novel ligands, potential therapeutic agents, and functional materials by exploring the vast number of possible transformations of the chloromethyl group.
Structure
3D Structure
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
4-(chloromethyl)-1-propyltriazole |
InChI |
InChI=1S/C6H10ClN3/c1-2-3-10-5-6(4-7)8-9-10/h5H,2-4H2,1H3 |
InChI Key |
MULSIPMWDLSEEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(N=N1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloromethyl 1 Propyl 1,2,3 Triazole
Development of Efficient Synthetic Routes
The efficient synthesis of 4-chloromethyl-1-propyl-1,2,3-triazole hinges on the highly reliable and regioselective formation of the 1,4-disubstituted triazole core. This is accomplished by the reaction of 1-azidopropane (B1337692) with 3-chloro-1-propyne.
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov
Various copper(I) sources can be used as catalysts, including copper(I) iodide (CuI), copper(I) bromide (CuBr), and in situ reduction of copper(II) salts like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate (B8700270). mdpi.com The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) catalyst and prevent side reactions. mdpi.com
Solvent selection also plays a significant role. While traditional syntheses have employed organic solvents like dimethylformamide (DMF) or a mixture of tert-butanol and water, a shift towards greener solvents is evident. mdpi.combeilstein-journals.org Water has been shown to be an effective solvent for the CuAAC reaction, often leading to enhanced reaction rates. researchgate.net
Temperature is another critical factor. Many CuAAC reactions proceed efficiently at room temperature, which is advantageous for energy conservation and for substrates that may be thermally sensitive. nih.govyoutube.com In some cases, gentle heating may be applied to accelerate the reaction. researchgate.net
The following table summarizes typical reaction conditions for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are applicable to the synthesis of this compound.
| Catalyst System | Solvent | Temperature | Reaction Time | Yield |
| CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | Room Temperature | 12-24 h | High |
| CuI | DMF | 80 °C | 20 h | High |
| CuI / Et₃N | Water | Room Temperature | 24 h | Good to Excellent |
| Ag-based nanoparticles | Water | Room Temperature | - | High |
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. tandfonline.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of click chemistry and the primary pathway for synthesizing 1,4-disubstituted 1,2,3-triazoles like this compound. nih.gov
The reaction involves the [3+2] cycloaddition of an azide (B81097) (1-azidopropane) and a terminal alkyne (3-chloro-1-propyne). The copper(I) catalyst activates the terminal alkyne, facilitating its reaction with the azide in a highly regioselective manner to exclusively form the 1,4-isomer. nih.gov This high regioselectivity is a key advantage of the CuAAC reaction over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-isomers. nih.govyoutube.com
The general mechanism for the CuAAC synthesis of this compound is as follows:
Formation of a copper(I) acetylide from 3-chloro-1-propyne and the copper(I) catalyst.
Coordination of the copper acetylide with 1-azidopropane.
Cycloaddition to form a six-membered copper-containing intermediate.
Ring contraction and protonolysis to yield the final product, this compound, and regenerate the copper(I) catalyst.
The most straightforward and regioselective strategy for introducing the chloromethyl group at the 4-position of the 1-propyl-1,2,3-triazole ring is to use a starting material that already contains this functional group. In this case, 3-chloro-1-propyne is the ideal alkyne component for the CuAAC reaction. nih.gov This approach ensures that the chloromethyl group is positioned exclusively at the C4 of the triazole ring due to the inherent regioselectivity of the copper-catalyzed click reaction.
For the synthesis of this compound, there are no stereochemical considerations. The molecule does not possess any chiral centers, and the synthesis does not involve any stereoselective steps. The triazole ring is planar, and the propyl and chloromethyl substituents are achiral.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, and the synthesis of 1,2,3-triazoles is no exception. rsc.orgresearchgate.net Green chemistry principles are being applied to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. nih.gov
The use of water as a solvent for the CuAAC reaction is a prime example of a green chemistry approach. researchgate.net Water is non-toxic, non-flammable, and readily available. In many cases, reactions in water proceed faster than in organic solvents. The synthesis of 1,4-disubstituted 1,2,3-triazoles has been successfully demonstrated in aqueous media. researchgate.net
Another green approach is the use of heterogeneous catalysts that can be easily recovered and reused. tandfonline.com For instance, copper nanoparticles supported on alumina (Cu/Al₂O₃) have been used as a recyclable catalyst for the synthesis of 1,2,3-triazoles. researchgate.net
A particularly attractive green chemistry approach is the use of solvent-free reaction conditions. researchgate.net This eliminates the need for potentially harmful organic solvents, reduces waste, and simplifies product purification. One such method is ball-milling, a mechanochemical technique where the reaction is carried out by grinding the reactants together in the absence of a solvent. researchgate.net
A one-pot, solvent-free synthesis of 1,2,3-triazoles has been developed using a Cu/Al₂O₃ catalyst under ball-milling conditions. researchgate.net In this method, the azide can be generated in situ from the corresponding alkyl halide (e.g., 1-bromopropane) and sodium azide, followed by the cycloaddition with the alkyne. This avoids the isolation and handling of potentially hazardous azides. researchgate.net
The following table outlines a representative solvent-free approach for the synthesis of 1,2,3-triazoles.
| Reaction Type | Catalyst | Conditions | Advantages |
| Three-component reaction | Cu/Al₂O₃ | Ball-milling, Solvent-free | Environmentally friendly, high yield, catalyst is recyclable, avoids handling of hazardous azides. researchgate.net |
Catalyst Reuse and Recovery
A significant focus in the green synthesis of triazoles is the development of methodologies that allow for the recovery and reuse of the catalyst, thereby reducing costs and minimizing metal contamination in the final product. Several strategies have been explored for the copper-catalyzed synthesis of 1,2,3-triazoles, which are applicable to the production of this compound.
Heterogeneous Catalysts: One of the most effective approaches involves the use of heterogeneous catalysts, where the copper species is supported on a solid material. This facilitates easy separation of the catalyst from the reaction mixture by simple filtration. Examples of supports include:
Polymer-supported catalysts: Copper(I) can be immobilized on polymer resins. For instance, a copper(I) iodide catalyst chelated on an Amberlyst A-21 polymer has been successfully used in the synthesis of 1,2,3-triazoles. organic-chemistry.org This type of catalyst can be filtered off after the reaction and reused in subsequent batches.
Magnetically recoverable catalysts: Copper(I) can be exchanged onto a magnetically recoverable β-zeolite. rsc.org This allows for the catalyst to be easily separated from the reaction medium using an external magnet, offering a simple and efficient recovery method.
Inorganic supports: Other inorganic materials can also serve as supports for copper catalysts.
The reusability of these catalysts is a key advantage. For example, the ion exchange resin Amberly-15 has been shown to be recyclable and reusable for up to eight times without a significant loss of its catalytic activity in the synthesis of N-unsubstituted 4-aryl-1,2,3-triazoles. organic-chemistry.org Similarly, an amphiphilic polymeric imidazole copper catalyst has demonstrated reusability without loss of activity for the quantitative synthesis of triazoles. organic-chemistry.org
The table below summarizes the performance of some reusable catalysts in analogous triazole syntheses.
| Catalyst System | Support Material | Recovery Method | Number of Cycles | Efficiency |
| Copper(I)-exchanged β-zeolite | Magnetic β-zeolite | Magnetic Separation | Several | Good |
| Amberlyst-15 | Ion Exchange Resin | Filtration | Up to 8 | High |
| Polymeric Imidazole Cu | Amphiphilic Polymer | Filtration | Multiple | Quantitative |
Homogeneous Catalyst Recycling: While heterogeneous catalysts offer straightforward recovery, efforts have also been made to recycle homogeneous catalysts. Techniques such as solvent extraction or precipitation can sometimes be employed, although these are often less efficient and more complex than with heterogeneous systems. Recycling of palladium-based catalytic systems used in some triazole syntheses has been shown to lead to a slight decrease in activity. organic-chemistry.org
Scale-Up Considerations for Laboratory Synthesis
The transition of the synthesis of this compound from a laboratory scale to a larger, preparative scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. The CuAAC reaction is generally considered scalable; however, specific challenges need to be addressed. nih.gov
Reaction Exothermicity: The [3+2] cycloaddition reaction is exothermic. On a small scale, this heat is easily dissipated into the surrounding environment. However, on a larger scale, the heat generated can lead to a significant increase in the reaction temperature. This can cause potential safety hazards, such as uncontrolled boiling of the solvent, and may also lead to the formation of impurities. Therefore, efficient heat management through appropriate reactor design and cooling systems is crucial.
Mixing and Mass Transfer: Ensuring efficient mixing of the reactants and catalyst is vital for achieving high yields and reaction rates. As the reaction volume increases, maintaining homogeneity becomes more challenging. Inadequate mixing can lead to localized "hot spots" and incomplete reactions. The use of appropriate stirring mechanisms and reactor geometries is essential to overcome these mass transfer limitations.
Safety of Reagents:
Azides: Organic azides, such as 1-azidopropane, are potentially explosive, especially in concentrated form. Care must be taken to handle them appropriately, and it is often preferable to generate them in situ from the corresponding alkyl halide and sodium azide to avoid the isolation of the pure azide. beilstein-journals.org When handling inorganic azides like sodium azide, acidic conditions must be strictly avoided to prevent the formation of the highly toxic and explosive hydrazoic acid. nih.gov
Alkynes: While 3-chloro-1-propyne is not as hazardous as some other alkynes, proper handling procedures should still be followed.
Catalyst Loading and Removal: On a larger scale, the amount of catalyst used becomes a more significant cost factor. Optimizing the catalyst loading to the minimum effective amount is therefore important. Furthermore, the removal of the copper catalyst from the final product is a critical step, especially for applications where metal contamination is a concern. The use of heterogeneous or recoverable catalysts, as discussed in the previous section, is highly advantageous for simplifying the work-up procedure on a larger scale.
Solvent Selection and Work-up: The choice of solvent can impact the reaction rate, solubility of reactants, and ease of product isolation. For large-scale synthesis, factors such as solvent cost, toxicity, and ease of recovery become important considerations. The work-up procedure, which may involve extraction, washing, and purification steps, needs to be optimized for efficiency and to minimize solvent waste.
The following table outlines key parameters to consider when scaling up the synthesis of this compound.
| Parameter | Laboratory Scale Consideration | Scale-Up Challenge | Mitigation Strategy |
| Heat Management | Natural dissipation | Potential for thermal runaway | Use of a jacketed reactor with a cooling system, controlled addition of reagents |
| Mixing | Simple magnetic stirring | Inefficient mass transfer, local concentration gradients | Overhead mechanical stirring, appropriate baffle design |
| Reagent Handling | Small quantities, manageable risk | Increased risk with larger quantities of azides | In situ generation of propyl azide, careful handling protocols |
| Catalyst | Cost may be negligible | Significant cost, product contamination | Optimization of catalyst loading, use of recoverable/reusable catalysts |
| Work-up | Simple extraction and chromatography | Large volumes of solvents, time-consuming | Optimization of extraction and purification methods, solvent recycling |
By carefully addressing these considerations, the laboratory synthesis of this compound can be successfully scaled up to produce larger quantities of the compound in a safe and efficient manner.
Mechanistic Reactivity Studies of 4 Chloromethyl 1 Propyl 1,2,3 Triazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The carbon-chlorine bond in the chloromethyl group of 4-Chloromethyl-1-propyl-1,2,3-triazole is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring can stabilize the transition state of both S(_N)1 and S(_N)2 reactions.
Investigation of Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for this compound are not extensively documented in the literature, the reaction is expected to proceed primarily through an S(_N)2 mechanism, especially with strong nucleophiles and in polar aprotic solvents. The reaction would be second-order, with the rate dependent on the concentrations of both the triazole substrate and the nucleophile.
Rate = k[this compound][Nucleophile]
The activation energy for such a reaction would be influenced by the steric hindrance around the electrophilic carbon and the strength of the nucleophile. Thermodynamic parameters for the nucleophilic substitution on benzylic halides can provide an estimation for this system. For instance, the enthalpies of formation and bond dissociation enthalpies of benzyl (B1604629) halides have been studied, offering insights into the energetic of C-X bond cleavage.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Sodium Azide (B81097) in Acetone at 25°C
| [Substrate] (M) | [NaN₃] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 0.1 | 0.2 | 3.0 x 10⁻⁵ |
Table 2: Estimated Thermodynamic Parameters for the Reaction with a Generic Nucleophile
| Parameter | Estimated Value |
| ΔH‡ (Activation Enthalpy) | 70-90 kJ/mol |
| ΔS‡ (Activation Entropy) | -40 to -80 J/mol·K |
| ΔG‡ (Gibbs Free Energy of Activation) | 85-115 kJ/mol |
These values are illustrative and based on analogous benzylic systems.
Influence of Nucleophile Nature and Solvent Polarity
The rate and mechanism of nucleophilic substitution at the chloromethyl group are highly dependent on the nature of the nucleophile and the polarity of the solvent.
Nature of the Nucleophile: Stronger nucleophiles, such as those with a higher degree of negative charge and lower electronegativity, will favor a faster S(_N)2 reaction. The relative reactivity of common nucleophiles is expected to follow the general trend: RS⁻ > CN⁻ > I⁻ > N₃⁻ > Br⁻ > Cl⁻ > H₂O. Weaker nucleophiles might lead to a slower reaction or potentially favor an S(_N)1 pathway if the solvent is sufficiently polar and ionizing.
Solvent Polarity: The choice of solvent plays a critical role.
Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for S(_N)2 reactions. They can dissolve the nucleophilic salt while not solvating the anion as strongly as protic solvents, thus leaving the nucleophile more "naked" and reactive.
Polar protic solvents (e.g., water, ethanol) can slow down S(_N)2 reactions by forming a solvent cage around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and increases the energy required for it to attack the electrophile. However, these solvents are effective at stabilizing the carbocation intermediate of an S(_N)1 reaction. Given that the primary carbon of the chloromethyl group is unlikely to form a stable carbocation on its own, the S(_N)2 pathway is generally more probable.
Table 3: Hypothetical Relative Rate Constants for the Reaction with Sodium Azide in Various Solvents
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Methanol (Protic) | 32.7 | 1 |
| Acetone (Aprotic) | 20.7 | 50 |
| Dimethylformamide (DMF) (Aprotic) | 36.7 | 200 |
| Dimethyl Sulfoxide (B87167) (DMSO) (Aprotic) | 46.7 | 500 |
This data is illustrative and demonstrates the general trend of solvent effects on S(_N)2 reactions.
Stereochemical Outcomes of Substitution Reactions
The chloromethyl group in this compound is prochiral. If a substitution reaction were to introduce a new chiral center, the stereochemical outcome would be dictated by the reaction mechanism.
An S(_N)2 mechanism would proceed with a backside attack by the nucleophile, leading to an inversion of configuration at the electrophilic carbon.
An S(_N)1 mechanism , proceeding through a planar carbocation intermediate, would result in a racemic mixture of products, as the nucleophile can attack from either face of the carbocation with equal probability.
Given the primary nature of the electrophilic carbon, the S(_N)2 pathway with inversion of stereochemistry is the more likely outcome, assuming a chiral starting material or the creation of a chiral center during the reaction. However, without specific experimental studies on this compound, this remains a prediction based on established mechanistic principles.
Electrophilic Aromatic Substitution on the Triazole Ring (if applicable)
The 1,2,3-triazole ring is generally considered to be electron-deficient and therefore deactivated towards electrophilic aromatic substitution compared to benzene (B151609). However, under certain conditions, such reactions can occur. The presence of the N-propyl group at the 1-position influences the regioselectivity of such reactions.
Regioselectivity of Electrophilic Attack
Computational studies and experimental evidence on related 1-alkyl-1,2,3-triazoles suggest that electrophilic attack is most likely to occur at the C5 position. The nitrogen atoms of the triazole ring are generally deactivated due to their involvement in the aromatic system and the inductive effect of the other nitrogen atoms. The C4 carbon is attached to the chloromethyl group, which may exert a slight deactivating inductive effect. The N-propyl group is an activating group and directs electrophiles to the ortho and para positions in benzene rings. In the 1,2,3-triazole system, the C5 position is analogous to a "para" position relative to the N1-substituent.
For example, in the bromination of 1-aryl-1,2,3-triazoles, electrophilic attack has been observed on the more electron-rich aryl ring, but direct halogenation of the triazole ring can be achieved under specific conditions, often favoring the C5 position.
Reactivity Profile Compared to Substituted Triazoles
The reactivity of the 1-propyl-1,2,3-triazole ring in electrophilic substitution is expected to be lower than that of benzene. The presence of three nitrogen atoms in the ring significantly reduces its electron density. However, compared to unsubstituted 1H-1,2,3-triazole, the N-propyl group provides some electron-donating character through induction, which should slightly increase the ring's reactivity.
The reactivity would be further influenced by the nature of other substituents on the ring. For instance, the introduction of a strongly electron-withdrawing group at the C5 position would further deactivate the ring towards electrophilic attack. Conversely, an electron-donating group at C5 would activate the ring, but would also influence the regioselectivity of a subsequent substitution. In comparison to 1-sulfonyl-1,2,3-triazoles, which are known to be more reactive in certain rhodium-catalyzed reactions due to the electron-withdrawing sulfonyl group, the N-propyl analogue is expected to be less reactive in such transformations but potentially more susceptible to classical electrophilic aromatic substitution. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions Involving the Chloromethyl Group
The carbon-chlorine bond in the 4-chloromethyl group of this compound is activated towards oxidative addition to a low-valent palladium center, a key step in many cross-coupling reactions. This reactivity is analogous to that of benzylic halides and provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the C4-methyl position.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For this compound, a Suzuki-Miyaura coupling would enable the formation of a new carbon-carbon bond by replacing the chlorine atom with an aryl, vinyl, or alkyl group from the corresponding boronic acid or ester.
The catalytic cycle for the Suzuki-Miyaura coupling is generally understood to proceed through three main steps:
Oxidative Addition: A palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of the 4-chloromethyl-1,2,3-triazole to form a palladium(II) intermediate.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.
Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the palladium(0) catalyst.
While direct studies on this compound are not extensively documented, the Suzuki-Miyaura coupling of other activated alkyl halides, including benzylic chlorides, is well-established. For instance, the coupling of 2-(chloromethyl)-2,1-borazaronaphthalene with potassium aryltrifluoroborates proceeds efficiently in the presence of a Pd₂(dba)₃/RuPhos catalyst system. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Activated Halides
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 2-(Chloromethyl)-2,1-borazaronaphthalene | Potassium phenyltrifluoroborate | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 90 |
| 3-Chloroindazole | 3-Fluorophenylboronic acid | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | - |
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an organohalide. In the context of this compound, a Sonogashira coupling would lead to the synthesis of a propargyl-substituted triazole.
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. eurekaselect.comacs.org
Palladium Cycle: Similar to the Suzuki coupling, this cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation and reductive elimination.
Copper Cycle: A copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species is more nucleophilic than the alkyne itself and facilitates the transmetalation step with the palladium(II) intermediate. organic-chemistry.org
Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). eurekaselect.com
Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While typically applied to aryl and vinyl halides, modifications of the Heck reaction can be applied to activated alkyl halides. For this compound, a Heck-type reaction would involve the coupling with an alkene to form a new, more complex unsaturated side chain at the 4-position.
The mechanism of the Heck reaction involves:
Oxidative addition of the palladium(0) catalyst to the C-Cl bond.
Migratory insertion of the alkene into the palladium-carbon bond.
β-Hydride elimination to form the product and a palladium-hydride species.
Reductive elimination of HX with the help of a base to regenerate the palladium(0) catalyst.
The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the substrates, the catalyst, and the reaction conditions.
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst and, particularly, the ancillary ligands on the palladium center. The ligand influences the stability, reactivity, and selectivity of the catalyst.
For the cross-coupling of a chloromethyl group, which can be considered a neopentyl-like halide, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands promote the oxidative addition step and stabilize the resulting palladium(II) intermediate. Examples of such ligands include:
Buchwald-type biaryl phosphine ligands: Such as SPhos and XPhos, which have been shown to be effective in the Suzuki-Miyaura coupling of challenging substrates.
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that can form very stable palladium complexes, often leading to high catalytic activity.
The choice of palladium precursor is also important. Pre-formed palladium complexes, often referred to as precatalysts, can offer advantages in terms of stability and ease of handling compared to generating the active catalyst in situ.
Fine-tuning of reaction conditions, such as the choice of base, solvent, and temperature, is also critical for achieving high yields and selectivity. For instance, in Suzuki-Miyaura couplings, the base plays a crucial role in activating the organoboron species for transmetalation. nih.gov In some cases, non-covalent interactions between the ligand, substrate, and base can be exploited to control regioselectivity in polyhalogenated substrates. nih.gov
Table 2: Common Ligands for Palladium-Catalyzed Cross-Coupling Reactions
| Ligand Type | Examples | Key Features |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich, promote oxidative addition |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form stable complexes |
| Ferrocenyl Phosphines | dppf | Good for a variety of cross-coupling reactions |
Cycloaddition Reactions and Annulation Pathways
While the chloromethyl group is the primary site for cross-coupling reactions, the 1,2,3-triazole ring itself can participate in cycloaddition and annulation reactions, although it is generally considered an aromatic and stable heterocycle.
[3+2] Cycloaddition: The Huisgen 1,3-dipolar cycloaddition is the most common method for the synthesis of 1,2,3-triazoles. acgpubs.org While the formation of the triazole ring is a cycloaddition, the already formed ring is less prone to participate as the 1,3-dipole. However, under certain conditions, triazoles can undergo further transformations. For instance, intramolecular click cycloaddition reactions, where a molecule contains both an azide and an alkyne, are used to synthesize fused 1,2,3-triazole systems. acs.orgresearchgate.net
Diels-Alder Reactions: The 1,2,3-triazole ring is generally a poor diene or dienophile in Diels-Alder reactions due to its aromatic character. However, highly activated triazole derivatives, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are potent dienophiles in [4+2] cycloaddition reactions. researchgate.net There is limited evidence to suggest that a simple 1-propyl-4-chloromethyl-1,2,3-triazole would readily participate in Diels-Alder reactions under standard conditions.
Annulation Pathways: Annulation reactions involve the formation of a new ring fused to an existing one. Palladium-catalyzed annulation of aryltriazoles with internal alkynes via C-H bond activation has been reported to produce naphthalene-fused 1,2,3-triazoles. mdpi.com It is conceivable that under specific catalytic conditions, the C-H bond at the 5-position of this compound could be activated to participate in such annulation reactions. Additionally, sequential annulation of 1,n-enynes with tosyl azide can lead to the formation of 1,2,3-triazole-fused polycyclic systems. nih.gov
Rearrangement Reactions and Fragmentations
Dimroth Rearrangement: This is a significant rearrangement reaction for 1,2,3-triazoles. The Dimroth rearrangement involves the transposition of a substituent from an exocyclic nitrogen atom to an endocyclic nitrogen atom, or vice versa, often through a ring-opening and ring-closing mechanism. researchgate.netnih.gov For 1-substituted 1,2,3-triazoles, this rearrangement can lead to the corresponding 2-substituted isomer, although this is less common than in other triazole systems. The propensity for this rearrangement is influenced by the substituents on the triazole ring and the reaction conditions (e.g., acid or base catalysis). acs.org For this compound, a Dimroth-type rearrangement could potentially lead to the formation of 2-propyl-4-chloromethyl-1,2,3-triazole, although this would likely require harsh conditions.
Fragmentation Reactions: The fragmentation of substituted 1,2,3-triazoles is often studied using mass spectrometry. The fragmentation patterns are highly dependent on the nature and position of the substituents. Common fragmentation pathways for 1,2,3-triazoles include the loss of a molecule of nitrogen (N₂), which is a characteristic fragmentation for many nitrogen-containing heterocycles. Other fragmentations can involve the cleavage of substituent groups and further breakdown of the heterocyclic ring. researchgate.net The presence of the propyl and chloromethyl groups on the triazole ring will dictate the specific fragmentation pathways observed for this compound under mass spectrometric conditions.
Table 3: Summary of Potential Reactivity of this compound
| Reaction Type | Reactive Site | Potential Products |
| Suzuki-Miyaura Coupling | 4-Chloromethyl group | 4-(Aryl/vinyl/alkyl)methyl-1-propyl-1,2,3-triazole |
| Sonogashira Coupling | 4-Chloromethyl group | 4-(Propargyl)-1-propyl-1,2,3-triazole |
| Heck Coupling | 4-Chloromethyl group | 4-(Alkenylmethyl)-1-propyl-1,2,3-triazole |
| Annulation | C5-H of triazole ring | Fused polycyclic 1,2,3-triazoles |
| Dimroth Rearrangement | Triazole ring | 2-Propyl-4-chloromethyl-1,2,3-triazole |
| Mass Spec Fragmentation | Entire molecule | Loss of N₂, cleavage of substituents |
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 4 Chloromethyl 1 Propyl 1,2,3 Triazole
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula. For 4-Chloromethyl-1-propyl-1,2,3-triazole, the expected exact mass can be calculated and compared against the experimental value. Fragmentation patterns observed in the mass spectrum can also provide structural information. rsc.orgresearchgate.net
The analysis of this compound would typically be performed using a soft ionization technique, such as Electrospray Ionization (ESI), to generate protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. The measured m/z values are then compared to the theoretical values calculated for the chemical formula C₆H₁₂ClN₃.
Table 1: Illustrative HRMS Data for C₆H₁₂ClN₃
| Ion Adduct | Calculated m/z | Observed m/z | Mass Difference (ppm) |
|---|---|---|---|
| [M+H]⁺ | 162.0793 | 162.0791 | -1.23 |
| [M+Na]⁺ | 184.0612 | 184.0610 | -1.09 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. ipb.pt
One-dimensional NMR spectra provide foundational information about the number and type of hydrogen, carbon, and nitrogen atoms in the molecule.
¹H NMR: The proton NMR spectrum reveals the chemical environment of each unique proton. The integration of the signals corresponds to the number of protons, the chemical shift (δ) indicates the degree of shielding, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, distinct signals are expected for the propyl chain (CH₃, CH₂, and N-CH₂), the chloromethyl group (Cl-CH₂), and the triazole ring proton (C-H).
¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom. The chemical shift values are indicative of the carbon's hybridization and its bonding environment. For 1,4-disubstituted 1,2,3-triazoles, the signals for the triazole ring carbons typically appear in the aromatic region of the spectrum. researchgate.net
¹⁵N NMR: Nitrogen-15 NMR, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms within the triazole ring. researchgate.net The chemical shifts can help to confirm the substitution pattern of the heterocyclic ring.
Table 2: Illustrative ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | Atom | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|
| 1' | ¹H | 4.35 | t | 7.2 |
| 2' | ¹H | 1.95 | sext | 7.3 |
| 3' | ¹H | 0.95 | t | 7.4 |
| 5 | ¹H | 7.70 | s | - |
| 6 (CH₂Cl) | ¹H | 4.75 | s | - |
| 1' | ¹³C | 52.5 | - | - |
| 2' | ¹³C | 23.8 | - | - |
| 3' | ¹³C | 11.2 | - | - |
| 4 | ¹³C | 145.0 | - | - |
| 5 | ¹³C | 122.5 | - | - |
Two-dimensional NMR experiments are essential for establishing the complete bonding framework of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show correlations between the adjacent methylene (B1212753) (1'-CH₂) and methyl (3'-CH₃) protons via the central methylene (2'-CH₂) of the propyl group, confirming the propyl chain's structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on their corresponding, and more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for connecting different fragments of the molecule. Key expected correlations include those from the N-CH₂ protons of the propyl group to the C4 and C5 carbons of the triazole ring, and from the triazole proton (H5) to the chloromethyl carbon (C6) and the C4 carbon. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this case, NOESY could show spatial proximity between the triazole proton (H5) and the chloromethyl protons, as well as between the N-CH₂ protons of the propyl group and the triazole proton.
Table 3: Illustrative 2D NMR Correlations for this compound
| Experiment | Proton (δ, ppm) | Correlated Atom (δ, ppm) | Information Gained |
|---|---|---|---|
| COSY | 1'-H (4.35) | 2'-H (1.95) | Connectivity of propyl chain |
| 2'-H (1.95) | 3'-H (0.95) | Connectivity of propyl chain | |
| HSQC | 5-H (7.70) | C5 (122.5) | Direct C-H attachment |
| 6-H (4.75) | C6 (35.9) | Direct C-H attachment | |
| HMBC | 1'-H (4.35) | C5 (122.5) | Propyl group attached to N1 of triazole |
| 5-H (7.70) | C4 (145.0), C6 (35.9) | Proximity of H5 to C4 and chloromethyl group |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.orgrsc.org The IR and Raman spectra are often complementary. For this compound, these techniques would confirm the presence of the alkyl C-H bonds, the triazole ring, and the C-Cl bond. nih.govresearchgate.net
Table 4: Illustrative Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| 3100-3150 | C-H stretch (triazole ring) | IR, Raman |
| 2850-3000 | C-H stretch (propyl, chloromethyl) | IR, Raman |
| 1450-1550 | C=C, C=N, N=N ring stretching | IR, Raman |
| 1200-1280 | In-plane ring deformation | IR, Raman |
| 1000-1100 | C-N stretching | IR |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
When a compound can be grown as a suitable single crystal, X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. nih.govmdpi.com This technique would confirm the planarity of the triazole ring and the specific conformation of the propyl and chloromethyl substituents relative to the ring. mdpi.comjyu.fi
Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₂ClN₃ |
| Formula Weight | 161.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 10.23 |
| c (Å) | 9.87 |
| β (°) | 105.4 |
| Volume (ų) | 827.5 |
| Z | 4 |
Computational and Theoretical Chemistry of 4 Chloromethyl 1 Propyl 1,2,3 Triazole
Reaction Mechanism Elucidation through Computational Modeling
Reaction Energy Profiles
Reaction energy profiles are fundamental to understanding the kinetics and thermodynamics of chemical reactions involving 4-Chloromethyl-1-propyl-1,2,3-triazole. A key reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry". nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to elucidate the mechanism of this reaction for analogous compounds. mdpi.com
The synthesis of a 1,4-disubstituted 1,2,3-triazole via the CuAAC reaction is understood to proceed through a stepwise mechanism. mdpi.com Computational studies on similar systems reveal that the catalyzed reaction has a significantly lower activation barrier compared to the uncatalyzed thermal reaction, which explains the high efficiency and regioselectivity of the CuAAC process. mdpi.com
For a representative CuAAC reaction, DFT calculations (at the B3LYP/6-31G* level of theory) have determined the free-energy barriers. The formation of the 1,4-regioisomer is shown to be both kinetically and thermodynamically favored over the 1,5-regioisomer. mdpi.com The reaction is highly exothermic, rendering it effectively irreversible. mdpi.com While specific energy values for the synthesis of this compound are not available, the data from analogous systems provide a reliable model.
Table 1: Representative Calculated Free-Energy Barriers for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition
| Reaction Pathway | Activation Barrier (Gas Phase) | Activation Barrier (in Ethanol) |
|---|---|---|
| Formation of 1,4-Regioisomer | 4.33 - 4.45 kcal/mol | 2.98 kcal/mol |
| Formation of 1,5-Regioisomer | 29.35 kcal/mol | 22.35 kcal/mol |
Data derived from studies on analogous 1,4-disubstituted 1,2,3-triazole syntheses. mdpi.com
This computational analysis confirms that the CuAAC reaction proceeds with complete regioselectivity, yielding the 1,4-disubstituted product, which is consistent with experimental observations for this class of compounds. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and non-covalent interactions of molecules like this compound. These simulations model the atomic motions of the system over time, providing a detailed picture of its dynamic behavior.
Intermolecular Interactions: The 1,2,3-triazole ring is known to participate in a variety of supramolecular interactions. rsc.org The nitrogen-rich heterocycle possesses a significant dipole moment and can act as a hydrogen bond acceptor. nih.gov The C-H bond on the triazole ring is polarized and can act as a weak hydrogen bond donor. rsc.org MD simulations can elucidate how this compound interacts with solvent molecules or other solutes. nih.gov These simulations can quantify important interactions such as:
Hydrogen Bonding: The nitrogen atoms of the triazole ring can form hydrogen bonds with donor molecules.
π-π Stacking: The aromatic triazole ring can engage in π-π stacking interactions with other aromatic systems. nih.govnih.gov
Halogen Bonding: The chlorine atom of the chloromethyl group can potentially act as a halogen bond donor. rsc.org
In studies of other triazole derivatives, MD simulations have been instrumental in understanding their binding modes within enzyme active sites, highlighting key interactions with amino acid residues like π-π stacking with phenylalanine or tyrosine and hydrogen bonding with glutamic acid or arginine residues. nih.gov
Table 2: Potential Intermolecular Interactions of this compound
| Type of Interaction | Participating Group(s) on the Molecule | Potential Interaction Partner |
|---|---|---|
| Hydrogen Bond Acceptor | Triazole Nitrogen Atoms | H-bond donors (e.g., water, alcohols, N-H groups) |
| Weak Hydrogen Bond Donor | Triazole C-H | H-bond acceptors (e.g., oxygen, nitrogen atoms) |
| π-π Stacking | 1,2,3-Triazole Ring | Other aromatic rings (e.g., Phenylalanine, Tyrosine) |
| Halogen Bonding | Chlorine Atom | Nucleophilic atoms (e.g., oxygen, nitrogen) |
| Hydrophobic Interactions | Propyl Chain | Nonpolar groups |
These computational approaches are essential for rationalizing the physicochemical properties of this compound and predicting its behavior in various chemical and biological environments.
Chemical Transformations and Derivatization Strategies of 4 Chloromethyl 1 Propyl 1,2,3 Triazole
Conversion of the Chloromethyl Group to Other Functionalities
The electron-withdrawing nature of the adjacent 1,2,3-triazole ring activates the carbon-chlorine bond of the chloromethyl group, making it a prime site for nucleophilic substitution and other transformations. This inherent reactivity allows for the facile introduction of various functional groups at this position.
Amination Reactions to Form Aminomethyl Triazoles
The displacement of the chloride by nitrogen nucleophiles is a key strategy for the synthesis of aminomethyl triazole derivatives. The reaction of 4-chloromethyl-1-propyl-1,2,3-triazole with a wide array of primary and secondary amines can be expected to yield the corresponding 4-(aminomethyl)-1-propyl-1,2,3-triazoles. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride formed during the reaction. The choice of solvent and temperature can be optimized to ensure high yields and minimize side reactions.
Table 1: Representative Amination Reactions
| Amine Nucleophile | Product |
|---|---|
| Ammonia | 4-(Aminomethyl)-1-propyl-1,2,3-triazole |
| Diethylamine | 4-((Diethylamino)methyl)-1-propyl-1,2,3-triazole |
| Piperidine | 1-Propyl-4-(piperidin-1-ylmethyl)-1,2,3-triazole |
Thiylation and Etherification Reactions
In a similar vein to amination, the chloromethyl group readily undergoes nucleophilic substitution with sulfur and oxygen nucleophiles. Thiylation, through reaction with thiols or their corresponding thiolates, provides access to a range of 4-((alkylthio)methyl)- and 4-((arylthio)methyl)-1-propyl-1,2,3-triazoles. These thioethers are valuable intermediates in their own right and can undergo further oxidation to sulfoxides and sulfones.
Etherification reactions with alcohols or phenols, typically in the presence of a base, lead to the formation of the corresponding ether derivatives. This transformation is a common strategy for introducing a variety of alkoxymethyl and aryloxymethyl side chains.
Table 2: Examples of Thiylation and Etherification
| Nucleophile | Product |
|---|---|
| Sodium thiomethoxide | 1-Propyl-4-((methylthio)methyl)-1,2,3-triazole |
| Thiophenol | 1-Propyl-4-((phenylthio)methyl)-1,2,3-triazole |
| Sodium ethoxide | 4-(Ethoxymethyl)-1-propyl-1,2,3-triazole |
Reduction to Methyl Triazole
The chloromethyl group can be reduced to a methyl group through hydrodehalogenation. This transformation is typically achieved through catalytic hydrogenation, using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. This reaction effectively removes the reactive chloro handle, yielding 1-propyl-4-methyl-1,2,3-triazole. This reduction is a useful strategy when the methyl group is the desired substituent at the 4-position of the triazole ring.
Oxidation to Aldehyde/Carboxylic Acid Triazole Derivatives
While less commonly reported for this specific substrate, the oxidation of the chloromethyl group to an aldehyde or a carboxylic acid represents a valuable synthetic transformation. Direct oxidation of the chloromethyl group can be challenging; however, a two-step process is often employed. First, the chloride is displaced by a suitable nucleophile, such as dimethyl sulfoxide (B87167) (in the Kornblum oxidation) or a protected hydroxylamine, which can then be hydrolyzed and oxidized to the desired aldehyde. Further oxidation of the aldehyde would then yield the corresponding 1-propyl-1,2,3-triazole-4-carboxylic acid.
Functionalization of the Triazole Ring System
The 1,2,3-triazole ring, while aromatic and generally stable, can also undergo functionalization, allowing for the introduction of additional substituents.
Introduction of Additional Substituents via Directed Metalation (if applicable)
Directed metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of 1-substituted 1,2,3-triazoles, deprotonation typically occurs at the C5 position, which is the most acidic proton on the triazole ring. For this compound, it is conceivable that treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a magnesium amide base, could lead to the formation of a 5-metallo-1-propyl-4-chloromethyl-1,2,3-triazole intermediate. This organometallic species can then be trapped with various electrophiles to introduce a range of substituents at the 5-position.
It is important to note that the presence of the electrophilic chloromethyl group could potentially interfere with the metalation reaction. Careful selection of the base and reaction conditions would be crucial to favor deprotonation of the triazole ring over nucleophilic attack at the chloromethyl carbon. Research on the directed magnesiation of 1-propyl-1,2,4-triazole suggests that such transformations are feasible on related N-alkyl azoles. rsc.org
Table 3: Potential Electrophiles for Directed Metalation
| Electrophile | Resulting 5-Substituent |
|---|---|
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Iodine (I₂) | Iodo (-I) |
| Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl (-CH(OH)Ph) |
Ring-Opening Reactions and Rearrangements of Triazole Core
While the 1-propyl-1,2,3-triazole core is noted for its high stability, comparable to other aromatic compounds with adjacent nitrogen atoms, it is not entirely inert. wikipedia.org The ring system can be induced to undergo cleavage or rearrangement reactions under specific, often forcing, conditions such as high heat, photolysis, or metal catalysis. These transformations, while not commonplace, are characteristic of the 1,2,3-triazole scaffold.
Dimroth Rearrangement: One of the most well-known rearrangements of the 1,2,3-triazole system is the Dimroth rearrangement. wikipedia.org This reaction typically involves the isomerization of triazoles where an endocyclic and an exocyclic nitrogen atom exchange places through a ring-opening and ring-closing sequence. wikipedia.orgnih.gov The process is generally observed in 1,2,3-triazoles bearing an amino or imino group at the C5 position. wikipedia.org The mechanism proceeds through an open-chain diazo intermediate, which allows for rotation and re-cyclization to form a thermodynamically more stable isomer. wikipedia.orgnih.gov The reaction can be promoted by heat, acid, or base, with the specific conditions and outcomes depending heavily on the substitution pattern of the triazole ring. nih.govrsc.org
Thermal and Photochemical Decomposition: Under conditions of flash vacuum pyrolysis at high temperatures (e.g., 500 °C), the 1,2,3-triazole ring can undergo decomposition through the extrusion of molecular nitrogen (N₂). wikipedia.org This denitrogenative process leads to the formation of highly reactive intermediates, such as aziridines. wikipedia.org Photochemical irradiation can also be employed to induce ring-opening or fragmentation, providing alternative pathways to reactive species. acs.org
Metal-Catalyzed Ring-Opening: Transition metals, including rhodium, palladium, copper, and nickel, can catalyze the denitrogenative ring-opening of 1,2,3-triazoles. researchgate.net These reactions often proceed via the formation of metal-stabilized carbene intermediates. These intermediates can then be trapped by various reagents, leading to the synthesis of new five- or six-membered heterocyclic structures. researchgate.net This strategy transforms the stable triazole core into a synthon for more complex heterocyclic systems.
Table 1: Potential Ring Transformations of the 1,2,3-Triazole Core
| Transformation Type | General Conditions | Typical Substrate Requirement | Resulting Structure/Intermediate |
|---|---|---|---|
| Dimroth Rearrangement | Thermal (e.g., boiling pyridine), acid, or base catalysis wikipedia.orgnih.gov | Exocyclic amino or imino group at C5 wikipedia.org | Isomeric triazole with exchanged N atoms |
| Thermal Decomposition | Flash Vacuum Pyrolysis (>500 °C) wikipedia.org | Unsubstituted or substituted triazole | Aziridine ring (after N₂ extrusion) |
| Photochemical Rearrangement | UV Irradiation acs.org | Substituted triazole | Various fragmentation or isomeric products |
Synthesis of Polyfunctional Triazole Architectures
The synthetic utility of this compound is most profoundly realized through the chemical manipulation of its C4-chloromethyl group. This functional handle is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide variety of functional groups, transforming the simple triazole into a versatile scaffold for building diverse and polyfunctional molecular architectures. smolecule.com
Nucleophilic Substitution with Azide (B81097): A primary strategy for elaborating the 4-chloromethyl-1,2,3-triazole core involves its reaction with sodium azide (NaN₃). This efficient substitution replaces the chlorine atom to yield 4-Azidomethyl-1-propyl-1,2,3-triazole . The introduction of the azide moiety is a key step, as it installs a functional group that is central to "click chemistry". nih.gov The resulting azidomethyl derivative is a powerful building block that can be coupled with a vast array of terminal alkynes via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.govnih.gov This allows for the covalent linking of the triazole unit to other small molecules, polymers, or biomolecules, enabling the modular synthesis of complex, polyfunctional conjugates. researchgate.netscispace.com
Derivatization with Amine Nucleophiles: The chloromethyl group readily reacts with primary and secondary amines to form the corresponding 4-aminomethyl derivatives. This reaction introduces a basic nitrogen center, which can be valuable for modulating the physicochemical properties of the molecule or for serving as a site for further chemical modifications, such as acylation or alkylation. This pathway provides access to libraries of compounds with diverse amine functionalities.
Derivatization with Other Nucleophiles: The scope of derivatization extends to a broad range of other nucleophiles.
Thiols (R-SH): Reaction with thiols or thiophenols in the presence of a base leads to the formation of stable thioethers, incorporating sulfur-containing functionalities into the final structure.
Alcohols (R-OH) and Phenols (Ar-OH): Alkoxides or phenoxides can displace the chloride to form ether linkages, providing access to another class of derivatives with varied steric and electronic properties.
These substitution reactions are foundational for creating a diverse collection of molecules from a single, readily accessible precursor. The functional groups introduced can be chosen not only for their intrinsic properties but also for their potential to engage in subsequent chemical transformations, paving the way for the synthesis of highly complex and polyfunctional triazole-based architectures.
Table 2: Derivatization Strategies for this compound
| Nucleophile | Reagent Example | Functional Group Introduced | Product Class | Potential for Further Functionalization |
|---|---|---|---|---|
| Azide Ion | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | Azidomethyl Triazole | High (CuAAC "Click" Chemistry with alkynes) |
| Primary/Secondary Amines | RNH₂, R₂NH | Aminomethyl (-CH₂NR₂) | Aminomethyl Triazole | High (Acylation, Alkylation) |
| Thiols | RSH | Thioether (-CH₂SR) | Triazolyl Thioether | Moderate (Oxidation of sulfur) |
Exploration of 4 Chloromethyl 1 Propyl 1,2,3 Triazole in Advanced Chemical Synthesis
Utilization as a Building Block for Complex Heterocyclic Systems
Information on the specific use of 4-Chloromethyl-1-propyl-1,2,3-triazole as a precursor for the synthesis of complex fused or linked heterocyclic systems is not available in the reviewed literature.
Applications in Multicomponent Reactions
There are no specific documented examples of this compound being utilized as a reactant in multicomponent reactions to generate complex molecular architectures.
Role as a Precursor for Active Methylene (B1212753) Compounds
The role of this compound as a precursor for the generation of specific active methylene compounds through its reaction with various nucleophiles has not been detailed in available scientific reports.
Development of Novel Reagents and Catalysts derived from the Compound
There is no information on the development of novel reagents or catalysts specifically derived from this compound for applications in chemical synthesis.
Table of Compound Names
As no specific reactions or related compounds could be discussed in detail, a table of compound names cannot be generated.
Investigations into Ligand Design and Coordination Chemistry Utilizing 4 Chloromethyl 1 Propyl 1,2,3 Triazole Motifs
Synthesis of Metal Complexes with 4-Chloromethyl-1-propyl-1,2,3-triazole as a Ligand
No published methods for the synthesis of metal complexes specifically utilizing this compound as a ligand could be identified. While the broader class of 1,2,3-triazole derivatives is widely used in coordination chemistry, research has not yet been extended to this particular substituted triazole.
Characterization of Coordination Modes and Geometries
There is no experimental data available that characterizes the coordination modes and resulting geometries of metal complexes formed with this compound. Such characterization would typically involve techniques like X-ray crystallography and various spectroscopic methods, none of which have been reported for complexes of this ligand.
Spectroscopic and Magnetic Properties of Metal Complexes
No studies on the spectroscopic (e.g., UV-Vis, IR, NMR) or magnetic properties of metal complexes containing the this compound ligand have been published. Consequently, there is no data to present in this section.
Studies on the Biological Interface and Mechanistic Insights of 4 Chloromethyl 1 Propyl 1,2,3 Triazole in Vitro
Design and Synthesis of Analogs for Mechanistic Probes
To investigate the biological activity and mechanism of action of 4-Chloromethyl-1-propyl-1,2,3-triazole, a series of analogs would be designed and synthesized. The primary synthetic route for this class of 1,4-disubstituted 1,2,3-triazoles is the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". acs.orgnih.gov This reaction involves the coupling of an organic azide (B81097) with a terminal alkyne. For the parent compound, this would involve the reaction between 1-azidopropane (B1337692) (propyl azide) and 3-chloro-1-propyne (propargyl chloride). researchgate.net
Analogs are designed to probe the contribution of each part of the molecule: the N1-propyl substituent, the C4-chloromethyl group, and the triazole core itself. Modifications would systematically alter properties such as steric bulk, lipophilicity, and chemical reactivity. A representative set of hypothetical analogs for mechanistic studies is presented in Table 1.
Table 1: Hypothetical Analogs of this compound for Mechanistic Probes
| Compound ID | N1-Substituent | C4-Substituent | Rationale for Design |
|---|---|---|---|
| Parent | Propyl | -CH₂Cl | Lead compound. |
| A1 | Ethyl | -CH₂Cl | Investigate effect of N1-alkyl chain length (hydrophobicity). |
| A2 | Butyl | -CH₂Cl | Investigate effect of N1-alkyl chain length (hydrophobicity). |
| A3 | Propyl | -CH₂F | Modify reactivity of the C4-halomethyl group (F is a poor leaving group). |
| A4 | Propyl | -CH₂Br | Modify reactivity of the C4-halomethyl group (Br is a better leaving group). |
| A5 | Propyl | -CH₂OH | Remove alkylating potential; probe for hydrogen bonding. |
| A6 | Propyl | -CH₃ | Remove halogen to assess its role in binding and reactivity. |
General Mechanistic Investigations of Interactions with Model Biological Systems
The structure of this compound suggests a potential mechanism of action as a covalent inhibitor of enzymes. This hypothesis is based on the presence of the electrophilic chloromethyl group, which can act as an alkylating agent, forming a stable covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Histidine, Lysine) within an enzyme's active site.
A theoretical two-step mechanism of interaction can be proposed:
Reversible Binding: The compound first docks into the enzyme's active site through non-covalent interactions. These may include hydrophobic interactions involving the N1-propyl group and dipole-dipole or hydrogen bonding interactions involving the nitrogen atoms of the triazole ring. nih.gov
Irreversible Covalent Modification: Once positioned correctly, the C4-chloromethyl group is subjected to nucleophilic attack by a nearby residue in the active site. This results in the displacement of the chloride ion and the formation of a permanent, inactivating covalent bond between the inhibitor and the enzyme.
In vitro studies to test this hypothesis would involve incubating the compound with a model enzyme, such as a cysteine protease (e.g., papain) or a kinase, which are known to be susceptible to covalent inhibition. Techniques like mass spectrometry could be used to confirm the formation of a covalent adduct and identify the specific amino acid residue that has been modified. The analog A5 (-CH₂OH) would serve as a crucial negative control in these experiments, as it lacks the alkylating capacity but retains the core structure for non-covalent binding.
Structure-Activity Relationship (SAR) Studies for Hypothetical Interactions
Structure-Activity Relationship (SAR) studies are essential for understanding which structural features of a molecule are responsible for its biological activity. researchgate.netnih.gov Based on the proposed covalent inhibition mechanism, a hypothetical SAR can be constructed by comparing the in vitro inhibitory potency (e.g., IC₅₀ values against a model enzyme) of the parent compound and its analogs.
The findings from such a study would provide critical insights into the molecular interactions driving the compound's activity.
Table 2: Hypothetical Structure-Activity Relationship Data for this compound Analogs
| Compound ID | N1-Substituent | C4-Substituent | Hypothetical IC₅₀ (µM) | Interpretation |
|---|---|---|---|---|
| Parent | Propyl | -CH₂Cl | 5.0 | Baseline activity. |
| A1 | Ethyl | -CH₂Cl | 15.0 | Shorter alkyl chain decreases hydrophobic binding, reducing potency. |
| A2 | Butyl | -CH₂Cl | 2.5 | Longer alkyl chain enhances hydrophobic binding, increasing potency. |
| A3 | Propyl | -CH₂F | > 100 | Reduced electrophilicity of the fluoromethyl group prevents covalent reaction, abolishing activity. |
| A4 | Propyl | -CH₂Br | 1.0 | Increased reactivity of the bromomethyl group enhances the rate of covalent modification, increasing potency. |
| A5 | Propyl | -CH₂OH | > 100 | Absence of a leaving group prevents covalent reaction, confirming the necessity of the alkylating moiety. |
| A6 | Propyl | -CH₃ | > 100 | Lack of an electrophilic center confirms the importance of the halogen for activity. |
The N1-alkyl group likely engages in hydrophobic interactions within the target's binding site, with potency increasing with chain length up to a certain point (as seen with analog A2).
The C4-halomethyl group is crucial for activity, strongly suggesting a covalent mechanism of action.
The inhibitory activity is directly related to the electrophilicity and leaving group ability of the halogen at the C4-methyl position (Br > Cl >> F), which is consistent with an alkylation reaction. The complete loss of activity in analogs A5 and A6 would confirm that the covalent modification is essential for inhibition.
Future Research Directions and Unexplored Avenues for 4 Chloromethyl 1 Propyl 1,2,3 Triazole
Advanced Materials Science Applications
The inherent properties of the 1,2,3-triazole ring, such as its high nitrogen content, thermal stability, and ability to engage in various non-covalent interactions, make it an attractive scaffold for the development of advanced functional materials. rsc.orglifechemicals.comfrontiersin.org The presence of the reactive chloromethyl group in 4-Chloromethyl-1-propyl-1,2,3-triazole offers a convenient handle for its incorporation into larger, functional material systems.
Future research could focus on leveraging this reactivity to synthesize novel triazole-based materials with tailored properties. For instance, the chloromethyl group can be readily displaced by a variety of nucleophiles, allowing for the covalent attachment of this triazole moiety to surfaces or into the framework of metal-organic frameworks (MOFs) and coordination polymers (CPs). researchgate.net The resulting materials could exhibit enhanced properties such as improved gas sorption capabilities, catalytic activity, or sensing functionalities. The 1-propyl group, while seemingly simple, can influence the solubility and processing of these materials, a critical factor for their practical application.
Furthermore, the triazole ring's ability to coordinate with metal ions suggests the potential for creating novel inorganic-organic hybrid materials. mdpi.com By reacting this compound with different metal precursors, it may be possible to construct materials with interesting magnetic, electronic, or photophysical properties. The exploration of these hybrid materials could lead to advancements in areas such as data storage, spintronics, or light-emitting devices.
Development of Optoelectronic or Supramolecular Assemblies
The field of optoelectronics could significantly benefit from the unique electronic properties of 1,2,3-triazole derivatives. nih.gov The triazole ring can act as a versatile linker in conjugated systems, influencing the electronic communication between different molecular components. wvu.edu The development of novel fluorophores and chromophores based on this compound is a promising area of investigation. By substituting the chlorine atom with various aromatic or heteroaromatic moieties, it is possible to tune the absorption and emission properties of the resulting molecules. nih.gov Such compounds could find applications in organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and sensors. nih.govwvu.edu
In the realm of supramolecular chemistry, the 1,2,3-triazole unit is known to participate in a range of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. rsc.orgnih.gov These interactions can be exploited to direct the self-assembly of this compound derivatives into well-defined supramolecular architectures. nih.govrsc.org The 1-propyl group can play a crucial role in modulating the packing and morphology of these assemblies. Future research could explore the self-assembly of amphiphilic derivatives of this compound, where the chloromethyl group is modified with a hydrophilic moiety, potentially leading to the formation of micelles, vesicles, or other nanostructures in solution. These assemblies could be investigated for applications in drug delivery, nanotechnology, and catalysis. nih.gov
Integration into Polymer Science
The functionalization of polymers with 1,2,3-triazole units has been shown to impart a range of desirable properties, including enhanced thermal stability, altered solubility, and the ability to coordinate with metal ions. lifechemicals.commdpi.comrsc.org The reactive nature of the chloromethyl group in this compound makes it an ideal candidate for the post-polymerization modification of a wide variety of polymers.
One unexplored avenue is the grafting of this triazole derivative onto polymer backbones containing nucleophilic side chains. This would result in polymers decorated with 1-propyl-1,2,3-triazole moieties, which could then be used as functional materials. For example, these triazole-functionalized polymers could act as novel corrosion inhibitors, flame retardants, or as polymer-supported catalysts. lifechemicals.comresearchgate.net The propyl group could enhance the compatibility of the triazole unit with the polymer matrix.
Another promising direction is the use of this compound as a monomer or co-monomer in polymerization reactions. While the direct polymerization of this compound may be challenging, its conversion to a polymerizable derivative, for instance, by replacing the chlorine with a vinyl or acrylate (B77674) group, could open up new avenues for the synthesis of triazole-containing polymers. These polymers, with a high density of triazole units in their backbone or side chains, could exhibit unique properties and find applications in advanced coatings, membranes, and high-performance plastics. mdpi.com
Theoretical Prediction of Novel Reactivity and Applications
Computational chemistry and theoretical studies can provide valuable insights into the reactivity and potential applications of this compound, guiding future experimental work. mdpi.com Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and reactivity indices of the molecule. mdpi.com This can help in predicting its behavior in various chemical reactions and in designing new synthetic routes.
Theoretical studies can also be used to predict the properties of materials derived from this compound. For example, computational modeling can be used to simulate the self-assembly of its derivatives into supramolecular structures, providing information about their stability and morphology. nih.gov Similarly, the optoelectronic properties of novel fluorophores based on this triazole can be predicted using time-dependent DFT (TD-DFT) calculations, which can help in the rational design of molecules with desired absorption and emission characteristics. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
